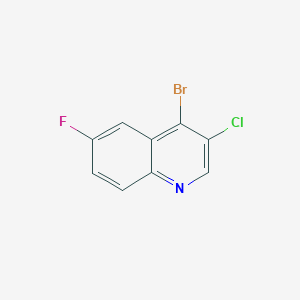

4-Bromo-3-chloro-6-fluoroquinoline

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-fluoroquinoline under controlled conditions . The reaction usually requires a solvent such as methanol or dimethylformamide and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-chloro-6-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.

Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline derivatives with altered functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

4-Bromo-3-chloro-6-fluoroquinoline serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting cancer treatment. One notable application is its role in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which has shown promise in cancer therapies . The compound's ability to undergo palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions enhances its utility in developing novel anticancer agents .

Antibacterial Properties

Fluoroquinolones, including derivatives like this compound, are recognized for their broad-spectrum antibacterial activity. They are effective against both Gram-positive and Gram-negative bacteria, making them valuable in treating various bacterial infections . The structural modifications introduced by halogenation can improve pharmacokinetic and pharmacodynamic properties, potentially leading to more effective treatments .

Organic Electronics

Dyes for OLEDs and Solar Cells

The compound is also utilized in the development of organic light-emitting diodes (OLEDs) and solar cells. Its fluorescent properties make it suitable for use as a dye in these applications, contributing to advancements in organic electronics technology . The incorporation of halogens can enhance the electronic properties of the dyes, improving their performance in devices.

Chemical Synthesis

Building Block for Heterocycles

this compound acts as a building block for synthesizing various heterocyclic compounds. Its reactivity allows for further modifications that can lead to new derivatives with enhanced biological activities or improved material properties . This versatility is crucial for researchers looking to develop new compounds with specific functionalities.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel quinoline derivatives demonstrated that compounds derived from this compound exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship analysis revealed that specific substitutions at the quinoline ring could enhance anticancer efficacy, supporting further exploration of this compound's potential .

Case Study 2: Antibacterial Efficacy

Research into fluoroquinolone hybrids has shown that introducing different functional groups at positions 3 and 4 of the quinolone core can lead to new antibacterial agents with improved activity against resistant bacterial strains. The incorporation of this compound into these hybrid structures has been associated with enhanced antibacterial properties, highlighting its importance in combating antibiotic resistance .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chloro-6-fluoroquinoline, particularly in its antimicrobial applications, involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the bacterial DNA, leading to cell death .

Comparaison Avec Des Composés Similaires

- 3-Bromo-4-chloro-6-fluoroquinoline

- 4-Bromo-3-chloro-7-fluoroquinoline

- 4-Bromo-6-fluoroquinoline

- 4-Bromo-3-chloro-8-fluoroquinoline

Comparison: Compared to its analogs, 4-Bromo-3-chloro-6-fluoroquinoline exhibits unique reactivity due to the specific positioning of its halogen atoms. This positioning influences its electronic properties and, consequently, its reactivity in chemical reactions. Additionally, the presence of multiple halogens enhances its potential as a versatile intermediate in organic synthesis .

Activité Biologique

4-Bromo-3-chloro-6-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class, known for its significant biological activity, particularly as an antimicrobial agent. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in bacterial DNA, ultimately leading to cell death.

Target Enzymes

| Enzyme | Function | Inhibition Mechanism |

|---|---|---|

| DNA Gyrase | Relieves torsional strain during DNA replication | Stabilizes covalent enzyme-DNA complex |

| Topoisomerase IV | Separates intertwined DNA strands during replication | Induces double-strand breaks in DNA |

This compound exhibits various biochemical properties that enhance its efficacy as an antimicrobial agent. It interacts with essential cellular enzymes and proteins, influencing key cellular processes such as apoptosis and cell proliferation.

Cellular Effects

- Gene Expression Modulation : Alters the expression of genes involved in cell cycle regulation.

- Metabolic Impact : Inhibits key metabolic enzymes, leading to changes in metabolite levels.

- Apoptotic Pathways : Influences pathways that govern programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and broad tissue distribution. Studies indicate that environmental factors such as pH can affect its absorption and distribution, impacting its overall efficacy.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~66% (in vivo) |

| Half-Life | Variable |

| Volume of Distribution | Moderate |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the low nanomolar range .

- In Vivo Pharmacokinetics : A study involving female Balb/C mice showed that after administration at doses of 1 mg/kg intravenously and 5 mg/kg orally, the compound maintained a stable plasma concentration over time, indicating effective systemic exposure .

- Resistance Mechanism Investigation : Research highlighted the potential for developing resistance against fluoroquinolones; however, modifications to the structure of compounds like this compound can enhance their activity against resistant strains .

Propriétés

IUPAC Name |

4-bromo-3-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXCYHQHKQKMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672651 | |

| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724787-81-9 | |

| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724787-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.